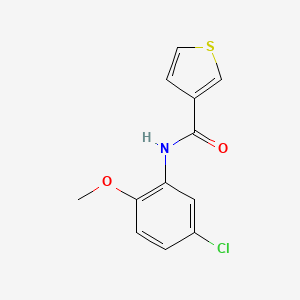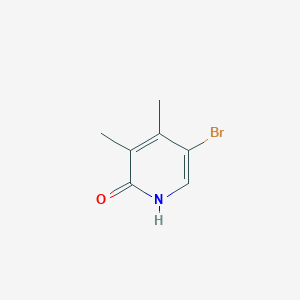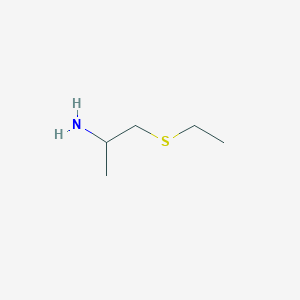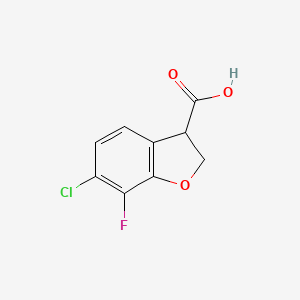
6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using novel methods that have been discovered in recent years . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
- Summary of Application : “6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid” is a chemical compound that can be used in the synthesis of various other compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the available resources .
- Results or Outcomes : The outcomes of these syntheses would be the production of new compounds. However, the specific results, including any quantitative data or statistical analyses, are not provided in the available resources .
- Summary of Application : Benzofuran derivatives, such as “6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Methods of Application : These compounds are typically tested in vitro (in a controlled lab environment outside of a living organism) or in vivo (inside a living organism) to determine their biological activities .
- Results or Outcomes : The specific results would depend on the particular study being conducted. For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Chemical Synthesis
Pharmaceutical Research
- Summary of Application : This compound could potentially be used in the field of material science. For instance, it could be used in the synthesis of new materials or as a building block in the creation of complex structures .
- Methods of Application : The specific methods of application would depend on the particular material being synthesized or the structure being built .
- Results or Outcomes : The outcomes would be the creation of new materials or structures. However, the specific results, including any quantitative data or statistical analyses, are not provided in the available resources .
- Summary of Application : Benzofuran derivatives, such as “6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid”, have been shown to have potent antibacterial activity .
- Methods of Application : These compounds are typically tested in vitro (in a controlled lab environment outside of a living organism) to determine their antibacterial activities .
- Results or Outcomes : The specific results would depend on the particular study being conducted. For example, some substituted benzofurans have shown significant antibacterial effects .
- Summary of Application : This compound could potentially be used in the synthesis of fluoroquinolones, a type of antibacterial drug .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses would be the production of new fluoroquinolone drugs. However, the specific results, including any quantitative data or statistical analyses, are not provided in the available resources .
Material Science
Antibacterial Research
Fluoroquinolone Synthesis
- Antioxidant Research
- Summary of Application : Benzofuran derivatives, such as “6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid”, have been shown to have potent antioxidant activity .
- Methods of Application : These compounds are typically tested in vitro (in a controlled lab environment outside of a living organism) to determine their antioxidant activities .
- Results or Outcomes : The specific results would depend on the particular study being conducted. For example, some substituted benzofurans have shown significant antioxidant effects .
Future Directions
properties
IUPAC Name |
6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO3/c10-6-2-1-4-5(9(12)13)3-14-8(4)7(6)11/h1-2,5H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHFMKPEOGAJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
CAS RN |
2137604-00-1 |
Source


|
| Record name | 6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

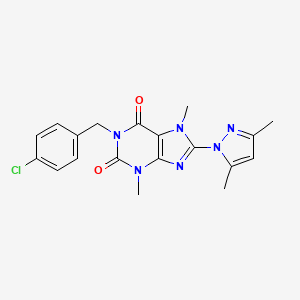
![4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2424373.png)
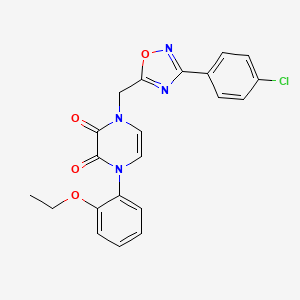
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2424375.png)
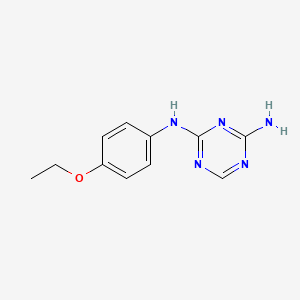
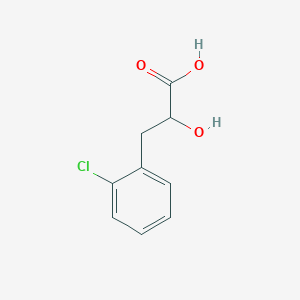
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2424379.png)
![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)
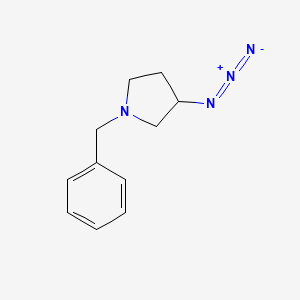
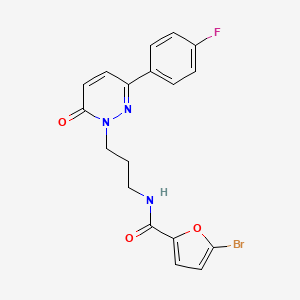
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
